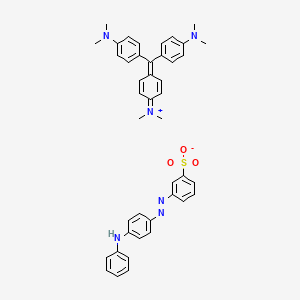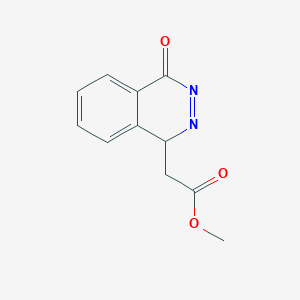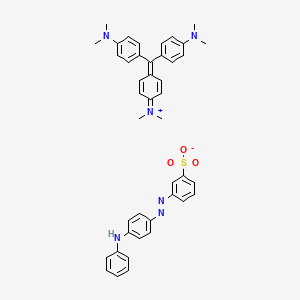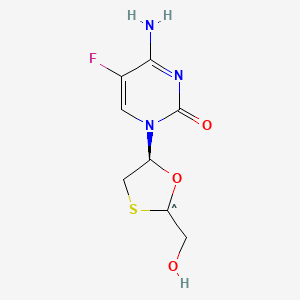
CID 156592042
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 156592042 is a useful research compound. Its molecular formula is C8H9FN3O3S and its molecular weight is 246.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation methods for chemical compounds typically involve synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound. For industrial production, large-scale synthesis methods are employed to ensure the efficient and cost-effective production of the compound. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Chemical compounds undergo various types of reactions, including oxidation, reduction, and substitution. The specific reactions and conditions depend on the functional groups present in the compound. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the nature of the starting material and the reaction conditions.
Scientific Research Applications
Chemical compounds are used in a wide range of scientific research applications. In chemistry, they are used as reagents, catalysts, and intermediates in various reactions. In biology, they can be used to study biochemical pathways and molecular interactions. In medicine, they are often investigated for their potential therapeutic effects. In industry, chemical compounds are used in the production of materials, pharmaceuticals, and other products.
Mechanism of Action
The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This can include interactions with enzymes, receptors, and other proteins. The specific mechanism of action depends on the structure and properties of the compound.
Comparison with Similar Compounds
Comparing a compound with similar compounds can highlight its unique properties and potential advantages Similar compounds can be identified based on their chemical structure and functional groups
Conclusion
While specific details about the compound “CID 156592042” are not available, the general principles outlined above provide a framework for understanding its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9FN3O3S |
|---|---|
Molecular Weight |
246.24 g/mol |
InChI |
InChI=1S/C8H9FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5,13H,2-3H2,(H2,10,11,14)/t5-/m0/s1 |
InChI Key |
OBYZBGSNNWBGLH-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@H](O[C](S1)CO)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
C1C(O[C](S1)CO)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



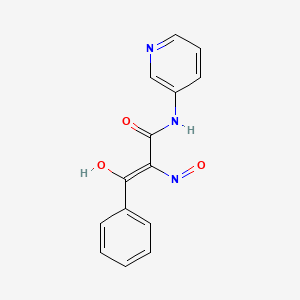

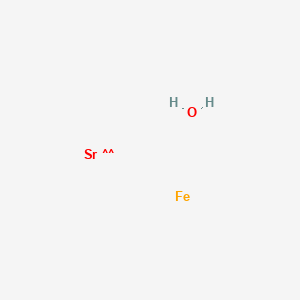
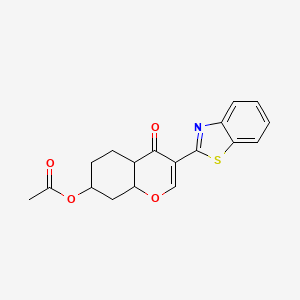
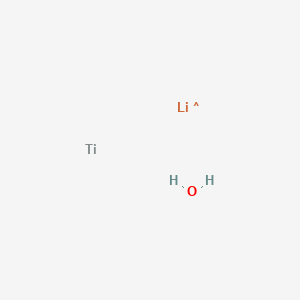
![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)

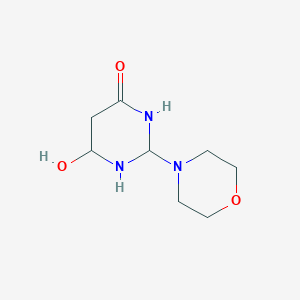
![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)
